B1150203 Pertussis Toxin CAS No. 70323-44-3

Pertussis Toxin

Cat. No. B1150203
CAS RN: 70323-44-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pertussis toxin (PT) is the main virulence factor causing whooping cough or pertussis, a highly contagious respiratory disease. This protein's composition was revealed and sequenced in the 1980s. PT plays a critical role in the pathogenesis of pertussis, influencing both the immune response and disease severity. Despite high vaccination coverage, pertussis remains a significant public health challenge due to the waning immunity and the pathogen's adaptation to vaccine-induced immunity (Barkoff et al., 2021).

Synthesis Analysis

PT synthesis is a complex biological process involving various genetic and environmental factors. Bordetella pertussis, the bacterium responsible for pertussis, synthesizes PT as part of its virulence mechanism to colonize the respiratory tract and evade the host immune response. The toxin's synthesis is regulated by the bacterial virulence regulatory system, BvgAS, which responds to environmental cues (Carbonetti, 2016).

Molecular Structure Analysis

The molecular structure of PT consists of an A-B toxin arrangement, where the A subunit is enzymatically active, and the B oligomer is responsible for binding to the host cell receptors. This structure is crucial for the toxin's entry into host cells and the subsequent alteration of host cell functions. Understanding PT's molecular structure has been key to developing strategies for neutralizing its activity and improving vaccine design (Preston & Kerr, 2001).

Chemical Reactions and Properties

PT induces a range of biochemical reactions in host cells, primarily through the ADP-ribosylation of the alpha subunit of the host cell's G proteins. This modification disrupts normal cellular signaling pathways, leading to the characteristic symptoms of pertussis. The toxin's ability to modulate immune responses also plays a role in its virulence and the persistence of infection (Preston & Kerr, 2001).

Physical Properties Analysis

The physical properties of PT, including its stability and solubility, are influenced by its molecular structure and the environmental conditions. These properties are essential for the toxin's biological function and its interaction with the immune system. Research into PT's physical properties has implications for vaccine development and the formulation of pertussis therapeutics (Preston & Kerr, 2001).

Chemical Properties Analysis

PT's chemical properties, such as its reactivity and interaction with other molecules, are central to its role as a virulence factor. The toxin's chemical interactions with host cell molecules are critical for its entry, activity, and effects on host cell physiology. Insights into PT's chemical properties have guided efforts to neutralize its effects and enhance the efficacy of pertussis vaccines (Preston & Kerr, 2001).

Scientific Research Applications

Understanding Toxin Structure and Function

Pertussis toxin (PT), produced by Bordetella pertussis, has been a subject of detailed study, particularly in understanding its structure and function. Researchers from Pasteur Institutes have significantly contributed to this field, elucidating the structure-function relationship of Bordetella lipo-oligosaccharide and PT. Their findings have enhanced our comprehension of these toxins at molecular and cellular levels and their role in pathogenesis (Locht, 2023).

Modulation of Immune Responses

PT is known for its role in modulating immune responses, particularly in the context of experimental autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). PT has been used to study the pathogenicity and cytokine differentiation of neuroantigen-reactive T cells in EAE models, highlighting its utility in understanding autoimmune diseases (Hofstetter, Shive, Forsthuber, 2002).

Vaccine Development

Significant advancements have been made in the development of vaccines using PT. Researchers have created genetically detoxified PT variants that retain immunological properties without the noxious effects, demonstrating better immunogenicity and offering potential for more effective pertussis vaccine formulations (Seubert, D’Oro, Scarselli, Pizza, 2014).

Insights into Autoimmune Disease Mechanisms

Studies have shown that PT can override genetic checkpoints in the pathogenesis of EAE, offering insights into how environmental agents influence autoimmune diseases. This understanding is crucial for developing targeted therapies for autoimmune conditions (Blankenhorn, Butterfield, Rigby, et al., 2000).

Cell Biology and Pathogenesis

PT's role in cell biology and pathogenesis of pertussis disease has been extensively studied. It provides a deeper understanding of the severe respiratory symptoms associated with whooping cough and its contribution to pertussis pathology (Carbonetti, 2015).

Investigating Intracellular Pathways

Research on PT has also shed light on various intracellular pathways and molecular mechanisms, such as ADP-ribosylation of G proteins. This knowledge contributes to the broader understanding of bacterial toxin action and its effects on mammalian cells (Locht, Coutte, Mielcarek, 2011).

Mechanism of Action

Target of Action

Pertussis Toxin (PT) is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis . The primary targets of PT are the G proteins of the Gi/o class in mammalian cells . These G proteins play a crucial role in signal transduction within the cell .

Biochemical Pathways

The inhibition of G proteins by PT affects normal biological signaling. One of the key biochemical pathways affected by PT is the adenylate cyclase-mediated conversion of ATP to cyclic AMP . This results in an increase in intracellular cAMP, which can cause disturbances in cellular signaling mechanisms .

Pharmacokinetics

It is known that pt is secreted by bordetella pertussis during infection . The toxin then binds to receptors on the eukaryotic cell surface . After introduction into the eukaryotic cell, the toxin is activated by ATP .

Result of Action

The increase in intracellular cAMP induced by PT leads to a variety of effects on host cell activities . These include cell shape rounding associated with adhesion weakening process, actin structure remodeling for the cortical and dense components, increase in cytoskeleton stiffness, and inhibition of migration and repair . PT also causes several systemic effects, among which is an increased release of insulin, causing hypoglycemia .

Action Environment

The action of PT is influenced by various environmental factors. PT is involved in the colonization of the respiratory tract and the establishment of infection . The toxin plays a key role in the host colonization by targeting innate immune cells which express CD11b/CD18, the cellular receptor of CyaA . The local concentration of PT during Bordetella pertussis infection can significantly impair the migration and wound healing capacities of the intoxicated alveolar epithelial cells .

Safety and Hazards

The lethal dose (LD50) for PT is 18ug/kg i.p. body weight for mice and is unknown for humans. In the laboratory setting, typical routes of exposure are through inhalation, mucous membrane contact, sharps injuries with contaminated materials, and ingestion of trace amounts of the material if hands are not washed prior to eating or smoking .

Future Directions

Future goals include improving the efficacy of vaccines, protecting unvaccinated infants from infection and developing better treatment strategies for infants who become infected with B. pertussis . Achieving these goals requires a more thorough understanding of the mechanisms that are used by B. pertussis to establish infection and cause disease .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pertussis Toxin involves the assembly of several subunits to form the final product. The subunits are synthesized separately and then combined in a stepwise manner to form the complete toxin. The synthesis pathway involves the use of various chemical reactions such as peptide coupling, esterification, and oxidation.", "Starting Materials": [ "L-Aspartic acid", "L-Arginine", "L-Leucine", "L-Lysine", "L-Phenylalanine", "L-Proline", "L-Serine", "L-Threonine", "L-Tryptophan", "L-Tyrosine", "N-Acetylglucosamine", "Palmitic acid", "Sodium borohydride", "Sodium cyanoborohydride", "Succinic anhydride", "Thioanisole", "Trifluoroacetic acid", "Triphenylphosphine", "Tris(2-carboxyethyl)phosphine", "Tryptamine", "Zinc chloride" ], "Reaction": [ "Synthesis of subunit S1: L-Aspartic acid is coupled with L-Arginine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the S1 subunit.", "Synthesis of subunit S2: L-Leucine, L-Lysine, L-Phenylalanine, L-Proline, L-Serine, L-Threonine, and L-Tryptophan are coupled using peptide coupling reagents to form the S2 subunit.", "Synthesis of subunit S3: N-Acetylglucosamine is coupled with Palmitic acid using esterification reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the S3 subunit.", "Synthesis of subunit S4: Tryptamine is coupled with Thioanisole using esterification reagents to form the S4 subunit.", "Synthesis of subunit S5: L-Tyrosine is oxidized to form the S5 subunit.", "Assembly of Pertussis Toxin: The S1, S2, S3, S4, and S5 subunits are combined using chemical cross-linking agents such as zinc chloride and Tris(2-carboxyethyl)phosphine to form the complete Pertussis Toxin." ] }

CAS RN

70323-44-3

Appearance

Assay:≥95% (estimated by SDS-PAGE)Each vial, when reconstituted to 500 μl with water, contains 50 μg of pertussis toxin in 0.01 M sodium phosphate, 0.05 M sodium chloride, pH 7.0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.